

Comprehensive Technical Guide: Cyclohexyl 2,4-Dichlorophenyl Ketone (CAS 898769-45-4)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Cyclohexyl 2,4-dichlorophenyl ketone
CAS No.:	898769-45-4
Cat. No.:	B1614162

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Executive Summary

Cyclohexyl 2,4-dichlorophenyl ketone is a sterically hindered, highly functionalized aryl ketone utilized extensively as an intermediate in medicinal chemistry and advanced organic synthesis. The dual presence of an electron-withdrawing 2,4-dichlorophenyl system and a bulky aliphatic cyclohexyl ring presents unique physiochemical properties. This guide deconstructs its registry data, spectral expectations, and synthetic methodologies, prioritizing self-validating protocols and mechanistic causality for drug development professionals.

Molecular Identity and Registry Information

Careful structural identification is paramount, as literature often conflates methanones with their homologous ethanone counterparts. Below is the verified registry data for the target methanone.

Quantitative Data & Identification

Property	Value	Source
Chemical Name	Cyclohexyl(2,4-dichlorophenyl)methanone	[1]
Common Synonym	Cyclohexyl 2,4-dichlorophenyl ketone	[1],
CAS Registry Number	898769-45-4	[1],[2]
Molecular Formula	C13H14Cl2O	[2]
Molecular Weight	257.16 g/mol	[2]
SMILES String	<chem>C1C1=CC(Cl)=C(C=C1)C(=O)C1CCCCC1</chem>	[2]
InChI Key	XFVSSCVSPDAJDE-UHFFFAOYSA-N	[1]

Expert Insight on Nomenclature & Registry: Researchers must exercise caution to distinguish the target methanone (CAS 898769-45-4)[1] from its ethanone homologue (1-cyclohexyl-2-(2,4-dichlorophenyl)ethanone, CAS 1176449-75-4)[3]. The addition of a methylene bridge in the ethanone fundamentally alters the enolization potential and subsequent reactivity of the alpha-carbon.

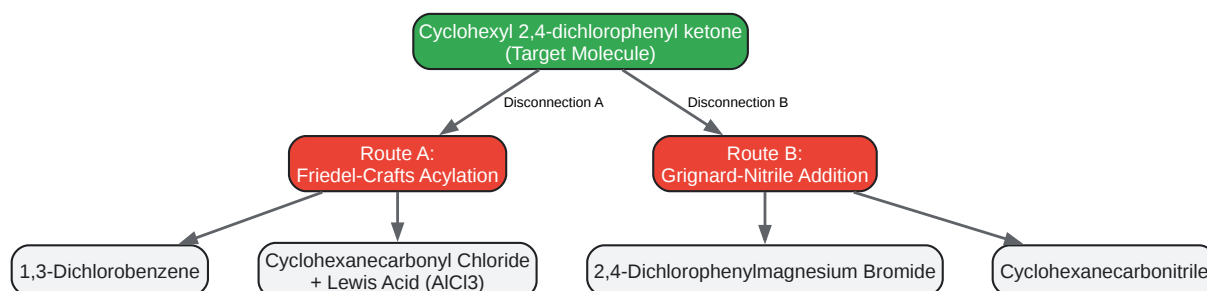
Spectroscopic Expectations (1H NMR)

Accurate structural verification relies on Proton NMR spectroscopy. Due to the 2,4-substitution pattern, distinct signals manifest[1]:

- Aromatic Region (δ 7.0-8.0 ppm): The proton at C-3 (sandwiched between two electronegative chlorine atoms) presents as a sharp doublet. C-5 appears as a doublet of doublets due to ortho and meta coupling, while C-6 typically resolves as a doublet.
- Aliphatic Region (δ 1.0-3.0 ppm): The cyclohexyl protons appear extensively coupled in the upfield region[1].

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of bulky aryl ketones dictates specific pathway selections to avoid unwanted side reactions (such as tertiary alcohol formation).



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Retrosynthetic disconnections for **Cyclohexyl 2,4-dichlorophenyl ketone**.

Route A: Friedel-Crafts Acylation

This route utilizes 1,3-dichlorobenzene and cyclohexanecarbonyl chloride.

- **Causality & Electronic Effects:** The two chlorine atoms in 1,3-dichlorobenzene are electron-withdrawing, strongly deactivating the ring toward electrophilic aromatic substitution. However, they are ortho/para directors. Position 4 (para to Cl-1 and ortho to Cl-3) is mutually activated by both halogens, directing the acylium ion highly regioselectively to yield the 2,4-dichloro pattern relative to the ketone[1].

Route B: Grignard-Nitrile (Bruylants-Type) Reaction

This is the preferred bench-scale route. It prevents the over-addition observed when using acid chlorides.

- **Causality:** The intermediate magnesium imine salt generated from adding a Grignard reagent to a nitrile is sterically and electronically stable in anhydrous conditions. The ketone is only liberated upon aggressive aqueous acidic workup, terminating any risk of yielding a tertiary alcohol[4].

Experimental Workflow: Grignard-Nitrile Route

The following protocol leverages the chemoselectivity of Magnesium insertion and nitrile addition to construct the target molecule efficiently.



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Step-by-step synthetic workflow for the Grignard-Nitrile route.

Step-by-Step Methodology

1. Reagent Preparation & Selective Halogen Insertion

- Procedure: In a flame-dried, argon-flushed round-bottom flask, add Magnesium turnings (1.1 eq) and a catalytic crystal of Iodine in anhydrous Tetrahydrofuran (THF). Slowly dropwise add 1-bromo-2,4-dichlorobenzene (1.0 eq).
- Causality: The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bonds (~397 kJ/mol). Magnesium inserts almost exclusively into the C-Br bond, selectively generating 2,4-dichlorophenylmagnesium bromide without competitive side reactions. THF is utilized because its etheric oxygen atoms coordinate to and stabilize the electron-deficient magnesium center[4].

2. Electrophilic Addition

- Procedure: Cool the generated Grignard reagent to 0°C using an ice bath. Slowly add cyclohexanecarbonitrile (0.95 eq) dissolved in anhydrous THF dropwise via a pressure-equalizing funnel. Allow the mixture to warm to room temperature and stir for 4 hours.
- Causality: Sub-ambient temperatures during addition dissipate the exothermic heat of nucleophilic attack and prevent any premature α -deprotonation of the nitrile by the basic Grignard species[4].

3. Acidic Hydrolysis & Quenching

- Procedure: Carefully pour the reaction mixture into an ice-cold solution of 2M HCl (aq) and stir vigorously for 1 hour.
- Causality: The robust, insoluble magnesium imine complex requires strong aqueous acid to undergo hydrolysis. The acid protonates the imine nitrogen, making the carbon highly susceptible to attack by water, ultimately collapsing the intermediate into the desired ketone and liberating ammonia as an ammonium salt[4].

4. Isolation and Purification

- Procedure: Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

References

- "Cyclohexyl 2,4-dichlorophenyl ketone | 898769-45-4" - Benchchem.
- "898769-45-4 | Cyclohexyl 2,4-dichlorophenyl ketone" - ChemScene.
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- "Ethanone, 1-cyclohexyl-2-(2,4-dichlorophenyl)- 1176449-75-4 wiki" - Guidechem.
- "Cyclohexyl 3-methoxyphenyl ketone | 898792-05-7" - Benchchem (Grignard methodology principles).

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- To cite this document: BenchChem. [Comprehensive Technical Guide: Cyclohexyl 2,4-Dichlorophenyl Ketone (CAS 898769-45-4)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614162/docs#comprehensive-technical-guide-cyclohexyl-2-4-dichlorophenyl-ketone-cas-898769-45-4>]

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